5-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Description
5-Bromo-3-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring a bromo substituent at position 5, chloro at position 3, and a trifluoromethoxy (-OCF₃) group at position 2 on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties imparted by the combination of electron-withdrawing substituents (Br, Cl, and -OCF₃). The trifluoromethoxy group, in particular, enhances metabolic stability and lipophilicity, making it valuable in drug design .
Properties
IUPAC Name |
5-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSULBZZGGNROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Sequential Halogenation and Nucleophilic Substitution
This method involves starting from 2,4-dichloroaniline or 2,4-dichlorobenzene derivatives and performing stepwise halogenation and substitution reactions.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of aniline derivative | Cold HNO₃/H₂SO₄ | Introduces nitro group at para position, which can be reduced later |
| 2 | Reduction of nitro group | Catalytic hydrogenation (Pd/C, H₂) | Converts to amino group |
| 3 | Selective halogenation | NBS or NCS with Lewis acid catalysts | Introduces bromine and chlorine at desired positions |
| 4 | O-alkylation with trifluoromethoxy | Trifluoromethoxylation reagents (e.g., trifluoromethoxide salts) | Attaches CF₃O group at specific position |
Method 2: Direct Aromatic Substitution via Halogenation
Based on patent CN101168510A, a process involves starting from 4-bromo-2-trifluoromethylaniline and performing chlorination and bromination steps under controlled conditions:
- Starting Material : 4-bromo-2-trifluoromethylaniline
- Reaction : Chlorination at the 3-position
- Reagents : N-chlorosuccinimide (NCS), FeCl₃ catalyst
- Conditions : Reflux in an inert solvent like acetonitrile or dichloromethane
This approach emphasizes regioselectivity, leveraging the directing effects of existing substituents.
Optimization of Reaction Conditions
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Main Reactions | Typical Yield | Advantages | Challenges |
|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloroaniline | NBS, trifluoromethoxylation reagents | Halogenation, trifluoromethoxy substitution | 60–75% | Straightforward, scalable | Regioselectivity control |
| 2 | 4-Bromo-2-trifluoromethylaniline | NCS, FeCl₃ | Selective chlorination at 3-position | 70–85% | High regioselectivity | Requires purification |
| 3 | Aromatic precursors with amino groups | Trifluoromethoxide salts | Nucleophilic substitution, halogenation | 55–70% | Flexibility in functionalization | Multi-step process |
Research Findings and Notes
Patented Methods : Patent CN101168510A describes a feasible industrial process involving acetylation, nitration, deacetylation, and reduction steps, culminating in halogenation with high selectivity and overall yield of approximately 43%.
Reaction Conditions : Controlled temperature (50–80°C), polar aprotic solvents, and appropriate catalysts are critical for regioselectivity and yield.
Functional Group Compatibility : The trifluoromethoxy group is sensitive to harsh conditions; thus, milder reaction conditions are preferred during its introduction.
Industrial Relevance : The methods are designed for scalability, with emphasis on reagent availability, reaction simplicity, and high yields.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. It acts as a key intermediate in the production of various drugs, enhancing their efficacy and specificity. Notably, it has been associated with the development of neuroprotective agents such as Riluzole, which is used in treating amyotrophic lateral sclerosis (ALS) .
Case Study: Neuroprotective Agents
- Compound : Riluzole
- Target : ALS
- Role of 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline : Intermediate in synthesis, contributing to improved drug specificity.
Agricultural Chemicals
In agriculture, this compound is employed in the formulation of agrochemicals. It is particularly significant in the synthesis of trifluoromethylpyridine derivatives, which are essential components of modern herbicides and pesticides. These compounds help improve crop yields by providing effective protection against pests and diseases .
Case Study: Trifluoromethylpyridine Derivatives
- Application : Crop protection
- Outcome : Development of over 20 new agrochemical products with ISO common names.
Material Science
The compound also finds applications in materials science, particularly in the creation of advanced polymers and coatings. Its incorporation into material formulations enhances thermal and chemical resistance, making these materials suitable for use in harsh environments .
Material Properties
| Property | Description |
|---|---|
| Thermal Resistance | High |
| Chemical Resistance | Excellent |
| Application Areas | Coatings, advanced polymers |
Synthesis of Fluorinated Compounds
This compound plays a crucial role in the synthesis of fluorinated compounds. These compounds are vital in various applications, including refrigerants and specialty solvents, where they often outperform non-fluorinated alternatives due to their enhanced stability and performance .
Mechanism of Action
The mechanism by which 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Chemical Reactivity: The electron-withdrawing groups on the aromatic ring influence its reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and synthetic differences between 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline and related compounds:
Key Observations:
Substituent Effects :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound provides stronger electron-withdrawing effects and higher polarity compared to -CF₃, influencing solubility and reaction kinetics .
- Halogen Position : Bromine at position 5 (meta to -OCF₃) in the target compound may sterically hinder electrophilic aromatic substitution compared to bromine at position 2 or 3 in analogs .
Physicochemical Properties :
- Molecular weights range from 240.02 (simpler analogs) to 274.46 (chlorinated derivatives).
- The trifluoromethoxy group increases molecular weight by ~16 g/mol compared to -CF₃ analogs .
Synthetic Accessibility :
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline, and what are the key reaction conditions to optimize yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group modifications. A plausible route starts with a trifluoromethoxy-substituted aniline derivative. Bromination and chlorination can be achieved using electrophilic aromatic substitution (EAS) under controlled conditions. For example, bromine (Br₂) in acetic acid or HBr with a catalyst (e.g., FeBr₃) at 0–50°C introduces the bromo group, while chlorination may require Cl₂ gas or N-chlorosuccinimide (NCS) in a polar aprotic solvent. The trifluoromethoxy group is often introduced via nucleophilic substitution using trifluoromethyl hypofluorite (CF₃OF) or via Ullmann-type coupling . Key optimizations include temperature control (-20°C to +80°C for nitration/halogenation steps), catalyst selection (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization to remove isomers/byproducts .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize and confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic proton signals will show splitting patterns reflecting adjacent substituents. For example, the para-substituted trifluoromethoxy group (-OCF₃) deshields nearby protons, while bromine and chlorine substituents cause distinct downfield shifts. ¹⁹F NMR can confirm the -OCF₃ group (δ ~ -55 to -60 ppm) .
- IR : Stretching vibrations for C-Br (~600 cm⁻¹), C-Cl (~750 cm⁻¹), and C-O-C (1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) will show the molecular ion peak at m/z 290.94 (C₇H₄BrClF₃NO), with isotopic clusters for Br and Cl aiding identification .
Q. What safety precautions are critical when handling this compound in the laboratory, considering its halogenated and aniline functional groups?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Aniline derivatives are toxic and may cause methemoglobinemia.
- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to light and moisture, which may hydrolyze the trifluoromethoxy group.
- Waste Disposal : Neutralize with dilute HCl before disposal to protonate the aniline group, reducing toxicity .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl, CF₃O) influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions, and what regioselectivity patterns are expected?
- Methodological Answer : The trifluoromethoxy group (-OCF₃) is a strong para-directing, electron-withdrawing group due to its inductive (-I) effect, while bromine and chlorine are meta-directing. In NAS, the combined effects create competing regiochemical outcomes. For example, in reactions with amide nucleophiles, substitution is favored ortho to the -OCF₃ group (due to its activating effect via resonance in the transition state) but meta to Br/Cl. Computational modeling (DFT) or Hammett σ constants can predict dominant pathways. Experimental validation via competitive reactions (e.g., with ³⁵S-labeled nucleophiles) may resolve ambiguities .
Q. What strategies can be employed to resolve contradictions in experimental data, such as unexpected byproducts during synthesis or discrepancies in spectroscopic analysis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to trace impurities. For example, nitration byproducts (e.g., 3-nitro vs. 5-nitro isomers) may form due to competing directing effects. Adjust reaction stoichiometry or use protecting groups (e.g., acetyl for -NH₂) to suppress side reactions .
- Spectroscopic Discrepancies : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous NOE effects, crystallography (via SHELX refinement) can confirm spatial arrangements .
Q. How can computational chemistry (e.g., DFT calculations) predict the compound's behavior in catalytic reactions or its interaction with biological targets?
- Methodological Answer :
- Reactivity Prediction : DFT calculations (B3LYP/6-311+G*) model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura involving the bromo group). Fukui indices identify electrophilic/nucleophilic sites, guiding catalyst design (e.g., Pd(PPh₃)₄ for C-Br activation) .
- Biological Interactions : Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., cytochrome P450). The trifluoromethoxy group’s lipophilicity (clogP ~2.8) enhances membrane permeability, which can be validated via MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
